N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl ring with hydroxyl and methoxy substituents, linked to an acetohydrazide moiety through a methylene bridge. The presence of a dioxolane ring further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves a multi-step process:
Bromination: The starting material, 4-hydroxy-5-methoxybenzaldehyde, undergoes bromination using bromine in an appropriate solvent to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Condensation: The brominated aldehyde is then condensed with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide in the presence of an acid catalyst to form the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrazine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloprotein functions. Additionally, the brominated phenyl ring may interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a brominated phenyl ring and a dioxolane ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17BrN2O5 |
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Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C14H17BrN2O5/c1-14(21-3-4-22-14)7-12(18)17-16-8-9-5-10(15)13(19)11(6-9)20-2/h5-6,8,19H,3-4,7H2,1-2H3,(H,17,18)/b16-8+ |
InChI Key |
MSWIIHQDWVEILY-LZYBPNLTSA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
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